molecular formula C7H10F3N3O3 B8763510 1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid

1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid

Cat. No.: B8763510
M. Wt: 241.17 g/mol
InChI Key: OQRYSSCVHZNMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid is a compound with significant applications in various fields of science and industry

Preparation Methods

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carried out in large reactors, and the product is purified using industrial-scale crystallization and filtration methods .

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, amines, and substituted imidazoles. These products have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with receptor proteins, modulating their function and affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)maleimide trifluoroacetate
  • 2-maleimidoethylamine trifluoroacetate
  • 1-(2-aminoethyl)-1H-pyrrole-2,5-dione trifluoroacetate

Uniqueness

1-(2-Aminoethyl)-2,3-dihydro-1H-imidazol-2-one, trifluoroacetic acid stands out due to its unique imidazole ring structure, which imparts specific chemical properties and reactivity.

Properties

Molecular Formula

C7H10F3N3O3

Molecular Weight

241.17 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-imidazol-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H9N3O.C2HF3O2/c6-1-3-8-4-2-7-5(8)9;3-2(4,5)1(6)7/h2,4H,1,3,6H2,(H,7,9);(H,6,7)

InChI Key

OQRYSSCVHZNMBM-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)N1)CCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add trifluoro-acetic acid (10 mL) to a solution of [2-(2-oxo-2,3-dihydro-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester (2.5 g, 11 mmol) in dichloromethane (10 mL). Stir the mixture for 3 hours. Remove most of the solvent and trifluoro-acetic acid on a rotovap and dry the yellowish thick oil under vacuum to get the product. GCMS (EI) m/z 127 M+.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
[2-(2-oxo-2,3-dihydro-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.